(2-Propionylamino-thiazol-4-YL)-acetic acid

Description

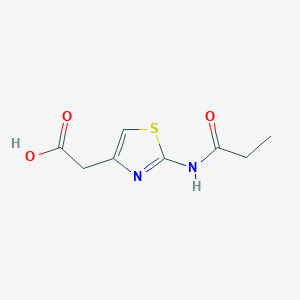

(2-Propionylamino-thiazol-4-YL)-acetic acid is a thiazole derivative characterized by a propionylamino substituent at the 2-position of the thiazole ring and an acetic acid moiety at the 4-position. Thiazole-based compounds are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Properties

IUPAC Name |

2-[2-(propanoylamino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-2-6(11)10-8-9-5(4-14-8)3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSCTINSVKNADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (2-Propionylamino-thiazol-4-YL)-acetic acid generally involves:

- Formation of the thiazole ring system with appropriate substitution.

- Introduction of the propionylamino group at the 2-position.

- Attachment or transformation of the acetic acid moiety at the 4-position.

The process often starts from thiazole derivatives or precursors such as 4-chloroacetoacetyl chloride or ethyl 4-chloroacetoacetate, which are reacted with thiourea to form the thiazole ring, followed by acylation and hydrolysis steps.

Detailed Preparation via 4-Chloroacetoacetyl Chloride and Thiourea

This method is well-documented in patent literature (CA1159456A and US4391979A) and involves the following key steps:

- The product obtained is the hydrochloride salt of (2-aminothiazol-4-yl)-acetic acid, which is a key intermediate.

- This intermediate can be further acylated with propionyl chloride or propionic anhydride to introduce the propionylamino group at the 2-position, followed by hydrolysis to yield the target acid.

Synthesis of Ethyl (2-(Propionylamino)-1,3-thiazol-4-yl)acetate as a Precursor

An alternative approach involves synthesizing the ethyl ester derivative first, which can then be hydrolyzed to the free acid:

This route allows for better control of substitution and purification steps and is commonly used in research and industrial settings.

Analytical and Stability Considerations

- The hydrochloride salt of (2-aminothiazol-4-yl)-acetic acid is noted for its light stability and resistance to decarboxylation, which is a common problem in related compounds.

- The free acid form can be characterized by melting point, NMR, IR, and mass spectrometry to confirm structure and purity.

- The propionylamino derivative is typically characterized by advanced analytical techniques such as HPLC, NMR, and elemental analysis to ensure correct acylation and ester hydrolysis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1. Direct synthesis from 4-chloroacetoacetyl chloride and thiourea | Diketene, chlorine, thiourea | Chlorination, ring closure, precipitation | -25 to +27 °C, aqueous suspension | ~78.5% (hydrochloride salt) | Light-stable intermediate, requires further acylation |

| 2. Ethyl ester route | Ethyl 4-chloroacetoacetate, thiourea, propionyl chloride | Ring closure, acylation, ester hydrolysis | Multi-step, controlled temperature | Variable, high purity | Allows stepwise modification and purification |

Research Findings and Practical Notes

- The use of methylene chloride as a solvent in the chlorination and ring closure steps is preferred due to its liquid state at low temperatures and inertness.

- Maintaining low temperatures during addition and initial reaction stages is critical to avoid side reactions and decomposition.

- The hydrochloride salt form of the intermediate is preferred for storage and handling due to its stability.

- Acylation with propionyl groups is typically performed under mild conditions to prevent degradation of the thiazole ring.

- Hydrolysis of esters to acids is a standard step, often performed under acidic or basic conditions depending on the sensitivity of the molecule.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to its amide and ester-like linkages (where applicable):

-

Amide Hydrolysis :

The propionylamide group can be hydrolyzed to form the corresponding amine. For example, treatment with concentrated HCl (6M) at 100°C for 6 hours yields 2-aminothiazol-4-yl-acetic acid . -

Carboxylic Acid Stability :

The acetic acid moiety remains stable under mild conditions but may decarboxylate at elevated temperatures (>150°C) or in strongly acidic media, producing 2-amino-4-methylthiazole .

Esterification and Amidation

The carboxylic acid group participates in typical acid-derived reactions:

Electrophilic Substitution on Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects of the amino group:

-

Halogenation :

Reaction with N-bromosuccinimide (NBS) in acetic acid produces 5-bromo-2-propionamidothiazol-4-yl-acetic acid . -

Nitration :

Nitration with HNO₃/H₂SO₄ at 0–5°C yields nitro derivatives, though regioselectivity requires further study .

Coordination Chemistry

The carboxylic acid and thiazole nitrogen act as ligands for metal ions:

| Metal Ion | Reaction Conditions | Complex Formed | Application |

|---|---|---|---|

| Cu(II) | Aqueous NaOH, 25°C | [Cu(C₈H₈N₂O₃S)₂]·2H₂O | Antibacterial studies |

| Fe(III) | Ethanol, reflux | Fe(OOC-C₇H₆N₂S)₃ | Catalytic oxidation |

Biological Activity and Derivatives

Derivatives of this compound show notable bioactivity:

-

Antimicrobial Action :

Copper complexes exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . -

Enzyme Inhibition :

Analogous thiazole-acetic acid derivatives act as HDAC6 inhibitors (IC₅₀: 31–82 nM) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two major decomposition steps:

-

Decarboxylation : 150–200°C (mass loss: ~19%, corresponds to CO₂ release).

Comparative Reactivity with Analogues

Key differences from similar compounds:

Scientific Research Applications

(2-Propionylamino-thiazol-4-YL)-acetic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Propionylamino-thiazol-4-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The propionylamino group introduces moderate lipophilicity, which may enhance membrane permeability compared to the polar guanidino group in pyrimidine-thiazole hybrids . However, it is less lipophilic than the 4-chloro-benzoylamino group, which contains an aromatic ring and electron-withdrawing chlorine . The 4-methoxy-phenylamino substituent in ’s compound combines aromaticity with a methoxy group, likely improving solubility in polar solvents compared to acylated derivatives .

Chloro-benzoylamino derivatives () may leverage electron-withdrawing effects to enhance reactivity or target binding, though specific activity data is unavailable . The propionylamino group’s acylated nature might reduce direct charge-based interactions but could improve metabolic stability compared to amino or guanidino groups.

Synthesis Efficiency: The 27% yield reported for [2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid suggests challenges in introducing bulky aromatic substituents . Propionylamino derivatives, with smaller aliphatic chains, might achieve higher yields under optimized conditions.

Physicochemical Properties

- Solubility: Propionylamino derivatives are expected to have moderate water solubility due to the acetic acid moiety, but less than methoxy-phenylamino analogs (which benefit from polar methoxy groups) .

- Thermal Stability: Acylated compounds like the chloro-benzoylamino derivative () may exhibit higher thermal stability due to aromatic conjugation, whereas propionylamino derivatives could be more prone to hydrolysis .

Biological Activity

(2-Propionylamino-thiazol-4-YL)-acetic acid, with the molecular formula and a molecular weight of 214.24 g/mol, is a compound of significant interest in biomedical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

The compound features a thiazole ring, which is known for its biological activity, particularly in the realm of medicinal chemistry. The presence of the propionylamino group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may modulate the activity of G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling and have been implicated in various diseases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that the compound inhibits the growth of pancreatic cancer cell lines by inducing apoptosis and inhibiting histone deacetylases (HDACs), which are crucial for cancer cell proliferation .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Pancreatic Cancer Cells | 15 | HDAC inhibition, apoptosis induction |

| Breast Cancer Cells | 20 | Cell cycle arrest |

| Colon Cancer Cells | 25 | Inhibition of proliferation |

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Case Study 1: Pancreatic Cancer Treatment

A study published in Cancer Research evaluated the effects of this compound on pancreatic cancer models. The results indicated a significant reduction in tumor size and improved survival rates in treated mice compared to controls. The study highlighted the compound's potential as an adjunct therapy in pancreatic cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings showed that the compound effectively inhibited bacterial growth and could serve as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.